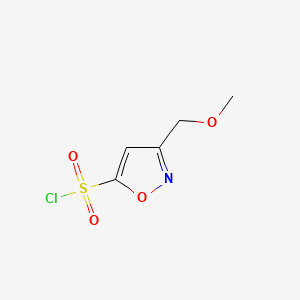![molecular formula C10H15F2N B13541936 8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
8,8-Difluorodispiro[3.1.36.14]decan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Difluorodispiro[3.1.36.14]decan-2-amine is a chemical compound with the molecular formula C10H16ClF2N and a molecular weight of 223.69 g/mol . It is known for its unique structure, which includes two fluorine atoms and a dispiro arrangement, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 8,8-Difluorodispiro[3.1.36.14]decan-2-amine involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the fluorine atoms and form the dispiro structure. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
8,8-Difluorodispiro[3.1.36.14]decan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8,8-Difluorodispiro[3.1.36.14]decan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8,8-Difluorodispiro[3.1.36.14]decan-2-amine involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in its activity, influencing its binding affinity and reactivity. The pathways involved in its mechanism of action are still under investigation, but they are believed to include interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
8,8-Difluorodispiro[3.1.36.14]decan-2-amine can be compared with other similar compounds, such as:
8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine: This compound has a similar structure but with a different functional group.
8,8-Difluorodispiro[3.1.36.14]decan-2-one: This compound differs by having a ketone group instead of an amine.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of fluorine, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H15F2N |
|---|---|
Poids moléculaire |
187.23 g/mol |
Nom IUPAC |
8,8-difluorodispiro[3.1.36.14]decan-2-amine |
InChI |
InChI=1S/C10H15F2N/c11-10(12)5-9(6-10)3-8(4-9)1-7(13)2-8/h7H,1-6,13H2 |
Clé InChI |
BHQQAWXQCBZLEB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC3(C2)CC(C3)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


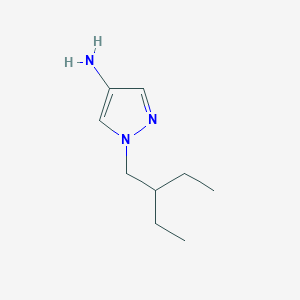

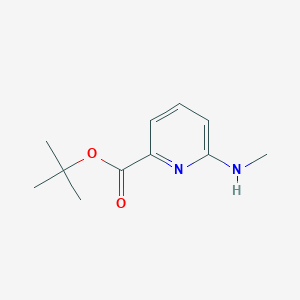
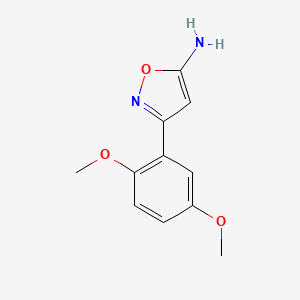
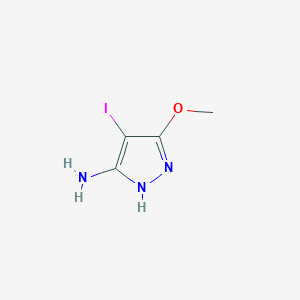
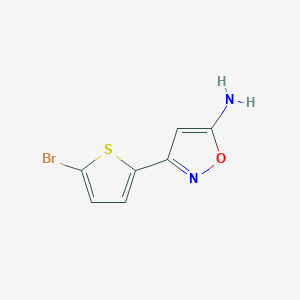
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)
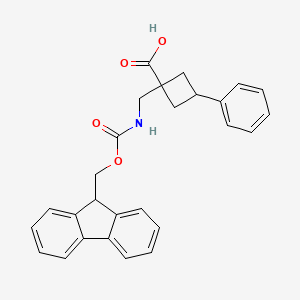

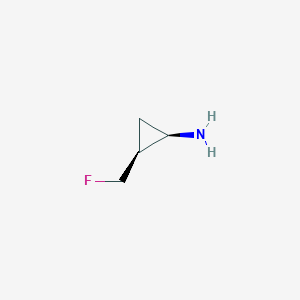
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)

![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
